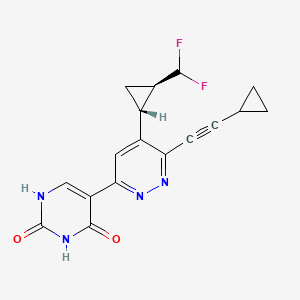

CD73-IN-12

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C17H14F2N4O2 |

|---|---|

分子量 |

344.31 g/mol |

IUPAC名 |

5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H14F2N4O2/c18-15(19)11-5-9(11)10-6-14(12-7-20-17(25)21-16(12)24)23-22-13(10)4-3-8-1-2-8/h6-9,11,15H,1-2,5H2,(H2,20,21,24,25)/t9-,11+/m0/s1 |

InChIキー |

YCWIFLUXOMWSIW-GXSJLCMTSA-N |

異性体SMILES |

C1CC1C#CC2=NN=C(C=C2[C@@H]3C[C@H]3C(F)F)C4=CNC(=O)NC4=O |

正規SMILES |

C1CC1C#CC2=NN=C(C=C2C3CC3C(F)F)C4=CNC(=O)NC4=O |

製品の起源 |

United States |

Foundational & Exploratory

Preclinical Development of CD73 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ecto-5'-nucleotidase CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to the suppression of anti-tumor immunity and promotes tumor progression, angiogenesis, and metastasis. Consequently, the development of CD73 inhibitors has become a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the preclinical evaluation of CD73 inhibitors, focusing on key experimental data, methodologies, and the underlying signaling pathways.

The CD73-Adenosine Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which regulates a wide range of physiological and pathological processes. In the context of cancer, the pathway is initiated by the release of adenosine triphosphate (ATP) from stressed or dying tumor cells. Extracellular ATP can act as a pro-inflammatory "find-me" signal, attracting immune cells. However, this effect is counteracted by the ectonucleotidases CD39 and CD73. CD39 converts ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73, the rate-limiting enzyme, hydrolyzes AMP into adenosine.

Adenosine then binds to its receptors, primarily A2A and A2B receptors, on the surface of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells. This binding triggers a cascade of downstream signaling events that ultimately lead to the suppression of their anti-tumor functions.

Preclinical Efficacy of CD73 Inhibitors

A significant body of preclinical research has demonstrated the anti-tumor efficacy of various CD73 inhibitors, including small molecules and monoclonal antibodies, both as monotherapy and in combination with other anti-cancer agents.

In Vitro Studies

-

Enzyme Inhibition: The primary in vitro evaluation of CD73 inhibitors involves assessing their ability to block the enzymatic activity of CD73. This is typically measured by quantifying the reduction in adenosine production from AMP in the presence of the inhibitor.

-

Reversal of Immune Suppression: A key functional assay is the ability of CD73 inhibitors to reverse adenosine-mediated immune suppression. This is often demonstrated by co-culturing immune cells (e.g., T cells) with cancer cells that express CD73 and measuring the restoration of immune cell proliferation and cytokine production (e.g., IFN-γ, IL-2) in the presence of the inhibitor.

In Vivo Studies

Preclinical in vivo studies in syngeneic mouse tumor models are crucial for evaluating the anti-tumor activity and understanding the mechanism of action of CD73 inhibitors.

Table 1: Summary of In Vivo Efficacy Data for Representative CD73 Inhibitors

| Inhibitor Class | Animal Model | Tumor Type | Key Findings | Reference |

| Small Molecule (AB680) | C57BL/6 mice |

Troubleshooting & Optimization

Technical Support Center: Refinement of Animal Models for CD73-IN-12 Testing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CD73-IN-12 in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CD73 and the rationale for using this compound?

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment (TME) by converting adenosine monophosphate (AMP) into adenosine.[1][2][3] Adenosine is a potent immunosuppressive molecule that inhibits the function of various immune cells, including T cells and Natural Killer (NK) cells, allowing cancer cells to evade the immune system.[1][2] CD73 is overexpressed in many types of cancer and its presence is often associated with poor prognosis.[4] this compound is a specific and orally bioactive inhibitor of CD73, designed to block the production of immunosuppressive adenosine in the TME.[5] By inhibiting CD73, this compound aims to restore anti-tumor immunity, enhance the activity of immune cells, and thereby inhibit tumor growth.[2][6]

Q2: How do I select the appropriate animal model for testing this compound?

The choice of animal model is critical for the successful evaluation of this compound. Key considerations include:

-

Syngeneic Models: These models utilize immunocompetent mice and tumor cell lines derived from the same genetic background (e.g., MC38 colorectal cancer cells in C57BL/6 mice).[7][8] They are essential for studying the immunomodulatory effects of this compound, as they possess a complete and functional immune system.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors spontaneously in the context of an intact immune system and can more accurately reflect the complexity of human cancer.[9] These models are valuable for studying the impact of CD73 inhibition on tumor initiation and progression.

-

Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of human tumor tissue into immunodeficient mice. While these models have limitations due to the lack of a functional adaptive immune system, they can be "humanized" by co-engrafting human immune cells to study the effects of this compound on human tumors and immune cells.[10][11]

-

CD73 Expression: It is crucial to use tumor models where CD73 is expressed, either on the tumor cells themselves or on host cells within the TME, such as regulatory T cells or myeloid-derived suppressor cells.[12]

Q3: What are the recommended dosing and administration routes for CD73 inhibitors in mice?

Dosing and administration can vary depending on the specific inhibitor and tumor model. For small molecule inhibitors like this compound, oral administration is a potential route.[5] For therapeutic antibodies or other tool compounds like APCP, intraperitoneal (i.p.) or intravenous (i.v.) injections are common. Dosing frequency can range from daily to twice weekly. It is crucial to perform preliminary dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal regimen for your specific model.

Table 1: Examples of Dosing and Administration for CD73 Inhibitors in Preclinical Mouse Models

| Inhibitor/Antibody | Mouse Model | Tumor Type | Dose | Route | Frequency | Reference |

| Anti-CD73 Antibody | C57BL/6 | MC38 (colorectal) | 10 mg/kg | i.p. | Twice weekly | [8] |

| APCP | C57BL/6 | EG7 (lymphoma) | 20 mg/kg | i.v. | Every 2-3 days | [12] |

| APCP | BALB/c | 4T1 (breast) | 50 mg/kg/day | i.p. | Daily | [13] |

| Anti-CD73 Antibody | C57BL/6 | B16F10 (melanoma) | 250 µg | i.p. | Every 3 days | [14] |

| APCP | C57BL/6J | AOM/DSS-induced Colitis-Associated Tumor | 80 µg | i.p. | Every other day | [15] |

Note: This table provides examples from published studies. The optimal dose and schedule for this compound must be determined empirically.

Q4: What are the expected outcomes and key endpoints to measure?

The primary outcome is typically the inhibition of tumor growth. Key endpoints to assess the efficacy of this compound include:

-

Tumor Growth Inhibition (TGI): Measured by regular caliper measurements of tumor volume.

-

Survival Analysis: Kaplan-Meier survival curves to assess overall survival benefit.

-

Immunophenotyping: Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) to quantify changes in immune cell populations (e.g., increased CD8+ T cells, decreased regulatory T cells).[5]

-

Cytokine Analysis: Measurement of pro-inflammatory cytokines like IFN-γ and granzyme B in the TME.[4]

-

Adenosine Measurement: Direct quantification of adenosine levels in the tumor interstitial fluid via techniques like microdialysis to confirm target engagement.[8]

Troubleshooting Guide

Q1: I am observing unexpected toxicity or adverse effects in my animal model. What should I do?

-

Re-evaluate the Dose: The administered dose may be too high. Perform a dose-response study to identify the maximum tolerated dose (MTD).

-

Check Formulation and Solubility: Poor solubility can lead to precipitation and localized toxicity. Ensure this compound is properly formulated. For hydrophobic compounds, vehicles like PEG400, Tween 80, or carboxymethyl cellulose may be required.[5]

-

Assess Animal Health: Monitor animals daily for signs of toxicity such as weight loss, ruffled fur, or lethargy. Consider reducing the dosing frequency if mild toxicity is observed.

-

Consider Off-Target Effects: While this compound is specific, high concentrations could lead to off-target effects. Review the literature for any known off-target activities.

Q2: this compound is not showing any anti-tumor efficacy in my model. What are the possible reasons?

-

Confirm CD73 Expression: Verify that your chosen tumor cell line and/or host immune cells express functional CD73. Lack of the target will result in no efficacy.

-

Inadequate Dosing or Exposure: The dose may be too low to achieve sufficient target inhibition in the TME. Conduct PK/PD studies to ensure adequate drug exposure and target engagement at the tumor site.

-

Immune-Desert Tumor Model: The tumor model may lack a pre-existing immune infiltrate ("cold" tumor). CD73 inhibitors rely on a functional immune system. Consider combination therapies to enhance immune cell infiltration, such as with chemotherapy or radiation.[7][16]

-

Compensatory Pathways: Other pathways for adenosine production might be active.[3]

-

Model Suitability: The chosen animal model may not be appropriate. For instance, using an immunodeficient model without human immune cell reconstitution will not allow for the evaluation of immunomodulatory effects.[17]

Q3: I am seeing high variability in tumor growth and response between animals. How can I reduce this?

-

Standardize Tumor Inoculation: Ensure consistent cell numbers, injection volume, and location for tumor cell implantation. Using a matrix gel (e.g., Matrigel) can sometimes improve tumor take-rate and consistency.[8]

-

Randomize Animals: After tumors are established and have reached a specific size, randomize the animals into treatment groups to ensure an even distribution of tumor volumes at the start of the study.[14]

-

Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual outliers and increase statistical power.

-

Maintain Consistent Animal Husbandry: Ensure all animals are housed under identical conditions (diet, light cycle, cage density) to minimize environmental variables.

Table 2: Troubleshooting Common Issues in this compound Animal Studies

| Issue | Potential Cause | Recommended Action |

| No Efficacy | Low/no CD73 expression in the model. | Confirm CD73 expression by IHC, flow cytometry, or western blot. |

| Insufficient drug exposure at the tumor site. | Perform PK/PD studies; consider dose escalation. | |

| Use of an immunocompromised model. | Switch to a syngeneic model or use a humanized mouse model. | |

| "Cold" tumor microenvironment. | Combine with therapies that induce immunogenic cell death (e.g., radiation, chemotherapy).[16] | |

| Toxicity | Dose is too high. | Conduct a dose-finding study to determine the MTD. |

| Poor formulation/solubility. | Optimize the vehicle (e.g., use of co-solvents like PEG400, surfactants like Tween 80).[5] | |

| High Variability | Inconsistent tumor implantation. | Standardize cell number, volume, and injection technique. |

| Non-uniform tumor size at treatment start. | Randomize animals into groups based on tumor volume. | |

| Small group sizes. | Increase the number of animals per group for better statistical power. |

Visualizations and Diagrams

Signaling Pathway

Caption: The CD73 adenosinergic signaling pathway and point of intervention for this compound.

Experimental Workflow

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting Logic

Caption: A logical flowchart for troubleshooting lack of efficacy in this compound experiments.

Detailed Experimental Protocol: Syngeneic Mouse Model Efficacy Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

1. Materials and Reagents

-

Animals: 6-8 week old, female C57BL/6 mice.

-

Cell Line: MC38 (murine colorectal adenocarcinoma) cell line expressing CD73.

-

Reagents: this compound, appropriate vehicle control (e.g., 0.5% methylcellulose), sterile PBS, Matrigel (optional), trypan blue.

-

Equipment: Hemocytometer, sterile syringes and needles, calipers, animal balance.

2. Cell Culture and Preparation

-

Culture MC38 cells in appropriate media until they reach 70-80% confluency.

-

Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability (>95% required).

-

Resuspend the cell pellet in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^6 cells/mL. Keep on ice.

3. Tumor Inoculation

-

Shave the right flank of each mouse and sterilize the area with an alcohol wipe.

-

Inject 100 µL of the cell suspension (containing 5 x 10^5 cells) subcutaneously into the shaved flank.

-

Monitor the mice daily for tumor growth.

4. Study Initiation and Treatment

-

Begin measuring tumors with calipers every 2-3 days once they are palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 80-100 mm³, randomize the mice into treatment groups (n=10-12 mice/group).

-

Group 1: Vehicle control (e.g., oral gavage daily).

-

Group 2: this compound (e.g., X mg/kg, oral gavage daily).

-

-

Record the body weight of each mouse before the first dose and at least twice weekly thereafter.

-

Administer treatments according to the predetermined schedule for the duration of the study (e.g., 21 days).

5. Monitoring and Endpoints

-

Continue to measure tumor volume and body weight twice weekly.

-

Monitor animal health daily.

-

The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.

-

Euthanize mice if they meet humane endpoints (e.g., >20% body weight loss, tumor ulceration, signs of distress).

-

At the end of the study, euthanize all remaining animals and excise the tumors.

6. Ex Vivo Analysis

-

Weigh the excised tumors.

-

Divide the tumor tissue for downstream analysis:

-

Fix a portion in formalin for immunohistochemistry (IHC) to analyze CD73 expression and immune cell infiltration (CD8, FoxP3).

-

Dissociate a portion into a single-cell suspension for flow cytometric analysis of immune cell populations.

-

Snap-freeze a portion for protein or RNA analysis.

-

References

- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Deficiency of CD73/ecto-5′-nucleotidase in mice enhances acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. emulatebio.com [emulatebio.com]

Validation & Comparative

Validating the Specificity of CD73-IN-12 as a Potent CD73 Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the small molecule inhibitor CD73-IN-12 (also known as XC-12). By objectively comparing its performance against its intended target, CD73, and other closely related ectonucleotidases, this document serves as a valuable resource for researchers evaluating inhibitors for cancer immunotherapy and other therapeutic areas where the adenosinergic pathway is a key target.

Introduction to CD73 and the Adenosinergic Pathway

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine.[1] Within the tumor microenvironment, cancer cells and various immune cells express high levels of CD73.[1] This enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. The accumulation of adenosine in the extracellular space acts as a potent immunosuppressive signal, dampening the anti-tumor activity of T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[2] The sequential breakdown of adenosine triphosphate (ATP) by CD39 to AMP, followed by the conversion of AMP to adenosine by CD73, is a key pathway for generating this immunosuppressive halo.[3]

Given its pivotal role in immune evasion, CD73 has emerged as a promising therapeutic target in oncology.[2] The development of potent and selective CD73 inhibitors is a key strategy to block this immunosuppressive pathway and restore anti-tumor immunity.[3]

This compound (XC-12): A Potent Inhibitor of CD73

This compound (XC-12) is a novel, orally bioavailable small-molecule inhibitor of CD73.[2] It has demonstrated potent inhibitory activity against both the soluble and membrane-bound forms of the enzyme.[2]

Comparative Inhibitory Activity

The inhibitory potency of this compound was assessed against its primary target, CD73, as well as other key ectonucleotidases involved in purinergic signaling, namely CD39, ENPP1, and TNAP. The results, summarized in the table below, highlight the exceptional selectivity of this compound for CD73.

| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity vs. CD73 (membrane-bound) |

| Human CD73 (soluble) | This compound (XC-12) | 12.36 | - |

| Human CD73 (membrane-bound) | This compound (XC-12) | 1.29 | 1x |

| Human CD39 | This compound (XC-12) | >10,000 | >7750x |

| Human ENPP1 | This compound (XC-12) | >10,000 | >7750x |

| Human TNAP | This compound (XC-12) | >10,000 | >7750x |

Data sourced from Cen L, et al. J Med Chem. 2025.[2]

The data clearly demonstrates that this compound is highly potent against both forms of human CD73, with a remarkable IC50 value of 1.29 nM against the physiologically relevant membrane-bound form.[2] Importantly, its inhibitory activity against other related ectonucleotidases is negligible, with IC50 values greater than 10,000 nM. This indicates a selectivity of over 7,750-fold for CD73 compared to CD39, ENPP1, and TNAP, underscoring its high specificity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Assay for Soluble CD73 Inhibition

This assay quantifies the enzymatic activity of purified, soluble human CD73 and the inhibitory effect of this compound.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

This compound (XC-12)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)

-

Malachite Green Phosphate Assay Kit

Procedure:

-

Prepare a reaction mixture containing the assay buffer and recombinant human CD73 enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding AMP to a final concentration within the linear range of the assay.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Membrane-Bound CD73 Inhibition

This assay measures the activity of CD73 on the surface of cancer cells and the inhibitory effect of this compound.

Materials:

-

Human cancer cell line with high endogenous CD73 expression (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium

-

Adenosine monophosphate (AMP)

-

This compound (XC-12)

-

Phosphate-free buffer (e.g., HEPES-buffered saline)

-

Malachite Green Phosphate Assay Kit

Procedure:

-

Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with phosphate-free buffer to remove any endogenous phosphate.

-

Pre-incubate the cells with varying concentrations of this compound in phosphate-free buffer for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding AMP to the wells.

-

Incubate the plate at 37°C for a defined period.

-

Collect the supernatant and measure the concentration of inorganic phosphate using the Malachite Green Phosphate Assay Kit.

-

Determine the IC50 value of this compound as described in the biochemical assay protocol.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: The Adenosinergic Pathway and the inhibitory action of this compound.

Caption: Workflow for determining the inhibitory activity of this compound.

Conclusion

The experimental data presented in this guide strongly supports the validation of this compound as a highly potent and specific inhibitor of CD73. Its impressive selectivity of over 7,750-fold against other key ectonucleotidases minimizes the potential for off-target effects, making it an excellent tool for researchers investigating the therapeutic potential of CD73 inhibition. The detailed protocols provided herein offer a solid foundation for the independent verification and application of this promising inhibitor in various preclinical research settings.

References

Comparative Analysis of a Potent CD73 Inhibitor: Cross-Reactivity with Key Ectonucleotidases

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a representative potent and selective CD73 inhibitor, AB680 (ciforadenant), against other key ectonucleotidases. The following sections detail the inhibitor's performance, supporting data, and the experimental protocols used for such analyses.

Introduction to CD73 and the Adenosinergic Pathway

In the tumor microenvironment, extracellular adenosine acts as a potent immunosuppressive molecule, hindering the anti-cancer immune response. The production of adenosine is primarily regulated by a cascade of cell-surface enzymes known as ectonucleotidases. This pathway typically begins with the hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP) by CD39. Subsequently, CD73 (Ecto-5'-nucleotidase) catalyzes the final and rate-limiting step, converting AMP to adenosine.[1][2] Due to its critical role in immunosuppression, CD73 has emerged as a significant target for cancer immunotherapy. The development of potent and selective CD73 inhibitors is a key strategy to reduce adenosine levels and restore anti-tumor immunity.

Overview of the Representative Inhibitor: AB680 (Ciforadenant)

As specific data for "CD73-IN-12" is not publicly available, this guide will utilize data for AB680 (ciforadenant) , a well-characterized, highly potent, and selective small molecule inhibitor of human CD73. AB680 is currently in clinical development, making it a relevant and excellent surrogate for understanding the desired selectivity profile of a therapeutic CD73 inhibitor.

Cross-Reactivity Studies of AB680

The cornerstone of a successful therapeutic inhibitor is its selectivity for the intended target over other related proteins, thereby minimizing off-target effects. For a CD73 inhibitor, it is crucial to assess its activity against other ectonucleotidases involved in purinergic signaling, such as CD39, Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and Tissue-Nonspecific Alkaline Phosphatase (TNAP).

Summary of Quantitative Data

The selectivity of AB680 has been demonstrated to be exceptionally high for CD73. Below is a table summarizing the inhibitory activity of AB680 against human CD73 and its cross-reactivity with other key human ectonucleotidases.

| Target Enzyme | Inhibitor | Ki (Inhibition Constant) | Selectivity vs. CD73 |

| CD73 (human) | AB680 | 4.9 pM | - |

| CD39 (human) | AB680 | >50 µM | >10,000,000-fold |

Note: Data for ENPP1 and TNAP with AB680 is not specified in the search results, however, general statements emphasize its high selectivity. For comparative context, another CD73 inhibitor, "CD73-IN-20", has shown IC50 values of 1.12 µM for human ENPP1 and 1.48 µM for human TNAP, indicating that achieving high selectivity over these enzymes is a critical aspect of development.[3]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for these studies, the following diagrams are provided.

Experimental Protocols

The determination of inhibitor potency and selectivity against various ectonucleotidases is typically performed using in vitro biochemical assays. A common and robust method is the Malachite Green assay, which quantifies the release of inorganic phosphate, a common product of these enzymes.

Protocol: Malachite Green-Based Ectonucleotidase Activity Assay

This protocol is a generalized procedure and may require optimization for specific enzymes and inhibitors.

1. Reagents and Materials:

-

Recombinant human enzymes: CD73, CD39, ENPP1, TNAP.

-

Inhibitor stock solution (e.g., AB680 in DMSO).

-

Enzyme-specific substrates:

-

CD73: Adenosine 5'-monophosphate (AMP)

-

CD39: Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP)

-

ENPP1: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or ATP

-

TNAP: p-Nitrophenyl phosphate (pNPP) or AMP

-

-

Assay Buffer: Typically a Tris-based or HEPES buffer at physiological pH (e.g., 7.4) containing relevant divalent cations (e.g., MgCl₂, CaCl₂).

-

Malachite Green Reagent: A solution of Malachite Green hydrochloride and ammonium molybdate in acid.

-

96-well microplates.

-

Spectrophotometer capable of reading absorbance at ~620-650 nm.

2. Assay Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., AB680) in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme Reaction:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Add the specific recombinant enzyme to each well and briefly pre-incubate at 37°C.

-

Initiate the reaction by adding the corresponding substrate to all wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Detection:

-

Stop the reaction by adding the Malachite Green reagent to each well. This reagent forms a colored complex with the free phosphate generated by the enzymatic reaction.

-

Incubate at room temperature for a short period (e.g., 10-20 minutes) to allow for color development.

-

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.

3. Data Analysis:

-

Construct a standard curve using known concentrations of phosphate to convert absorbance values to the amount of phosphate produced.

-

Plot the enzyme activity (rate of phosphate production) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

If the mechanism of inhibition is competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for that substrate.

Conclusion

The data for the representative CD73 inhibitor, AB680, demonstrates a highly desirable selectivity profile. Its picomolar potency against human CD73 and remarkably high selectivity of over 10,000-fold against the closely related ectonucleotidase CD39 underscore the feasibility of developing targeted therapies that minimize off-target effects within the purinergic signaling pathway. The experimental protocols outlined provide a standardized framework for researchers to evaluate the cross-reactivity of novel CD73 inhibitors, ensuring robust and comparable data generation in the pursuit of new cancer immunotherapies.

References

Comparative Analysis of Small Molecule CD73 Inhibitors in Preclinical Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is intended to provide a comparative analysis of CD73 inhibitors, specific preclinical data for a compound designated "CD73-IN-12" is not publicly available in the reviewed scientific literature. Therefore, this analysis utilizes a representative, well-characterized small molecule CD73 inhibitor, here referred to as SM-CD73i , to illustrate the typical preclinical evaluation and performance of this class of compounds. The data presented is a composite representation from various preclinical studies on small molecule CD73 inhibitors.

Introduction

CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that inhibits the activity of various immune cells, including T cells and natural killer (NK) cells.[1][2] Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. Small molecule inhibitors of CD73, such as SM-CD73i, offer the potential for oral bioavailability and potent, targeted inhibition of this enzymatic activity. This guide provides a comparative analysis of the preclinical performance of SM-CD73i in various tumor models, including its use as a monotherapy and in combination with other cancer treatments.

Mechanism of Action

Small molecule CD73 inhibitors like SM-CD73i are designed to directly bind to the CD73 enzyme, blocking its catalytic activity. This inhibition reduces the production of adenosine within the tumor microenvironment, thereby "releasing the brakes" on the immune system.[1] The restoration of an immune-active environment allows for enhanced recognition and elimination of cancer cells by the host's immune system.

Signaling Pathway

The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the mechanism of its inhibition.

In Vitro Efficacy

The in vitro activity of SM-CD73i is typically assessed through enzymatic assays and cell-based models to determine its potency and selectivity.

Table 1: In Vitro Activity of SM-CD73i

| Assay Type | Cell Line / Enzyme Source | Parameter | SM-CD73i | Alternative CD73i (Antibody) |

| Enzymatic Assay | Recombinant Human CD73 | IC50 | 5 nM | 20 nM |

| Recombinant Mouse CD73 | IC50 | 8 nM | 35 nM | |

| Cell-Based Assay | MDA-MB-231 (Breast Cancer) | AMP Hydrolysis Inhibition (IC50) | 15 nM | 50 nM |

| A375 (Melanoma) | Adenosine Production Inhibition (IC50) | 12 nM | 45 nM | |

| T-cell Activation Assay | Co-culture with Cancer Cells | IFN-γ Production (EC50) | 30 nM | 100 nM |

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of SM-CD73i are evaluated in syngeneic mouse models, which have a competent immune system, allowing for the assessment of immune-mediated therapeutic effects.

Monotherapy

Table 2: In Vivo Monotherapy Efficacy of SM-CD73i

| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |

| CT26 (Colon Carcinoma) | BALB/c | 50 mg/kg, oral, daily | 45% | Moderate single-agent activity; increased infiltration of CD8+ T cells in the tumor. |

| 4T1 (Breast Cancer) | BALB/c | 50 mg/kg, oral, daily | 40% | Reduction in primary tumor growth and spontaneous lung metastases. |

| B16-F10 (Melanoma) | C57BL/6 | 50 mg/kg, oral, daily | 30% | Modest activity, suggesting the need for combination therapy in poorly immunogenic tumors. |

Combination Therapy

Given the modest effects of monotherapy in some models, SM-CD73i is often evaluated in combination with other immunotherapies, such as immune checkpoint inhibitors.

Table 3: In Vivo Combination Therapy Efficacy of SM-CD73i

| Tumor Model | Combination Partner | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |

| CT26 (Colon Carcinoma) | Anti-PD-1 Antibody | SM-CD73i: 50 mg/kg, oral, daily; anti-PD-1: 10 mg/kg, i.p., twice weekly | 75% | Synergistic anti-tumor effect with increased complete responses. |

| MC38 (Colon Adenocarcinoma) | Anti-CTLA-4 Antibody | SM-CD73i: 50 mg/kg, oral, daily; anti-CTLA-4: 5 mg/kg, i.p., twice weekly | 80% | Enhanced tumor regression and long-term survival. |

| EMT-6 (Breast Carcinoma) | Chemotherapy (Doxorubicin) | SM-CD73i: 50 mg/kg, oral, daily; Doxorubicin: 5 mg/kg, i.v., once weekly | 65% | Improved efficacy of chemotherapy with increased immune cell infiltration. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro AMP Hydrolysis Assay

-

Enzyme and Substrate Preparation: Recombinant human CD73 is diluted in assay buffer. Adenosine monophosphate (AMP) is prepared as the substrate.

-

Inhibitor Incubation: SM-CD73i is serially diluted and pre-incubated with the CD73 enzyme.

-

Reaction Initiation and Detection: The reaction is initiated by adding AMP. The production of phosphate, a byproduct of AMP hydrolysis, is measured using a malachite green-based colorimetric assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Syngeneic Mouse Tumor Model Studies

-

Animal Models: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are used.

-

Tumor Cell Implantation: Tumor cells (e.g., 1x106 CT26 cells) are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm3), mice are randomized into treatment groups. SM-CD73i is administered orally, and antibody therapies are given via intraperitoneal injection.

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry and immunohistochemistry.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for preclinical evaluation of a CD73 inhibitor.

Conclusion

Small molecule inhibitors of CD73, represented here by SM-CD73i, demonstrate promising preclinical anti-tumor activity, particularly when used in combination with immune checkpoint inhibitors. The data suggest that by blocking the production of immunosuppressive adenosine, these inhibitors can effectively reprogram the tumor microenvironment to favor an anti-tumor immune response. Further clinical investigation is warranted to translate these preclinical findings into effective cancer therapies for patients.

References

Independent Validation of Published Data on CD73-IN-12: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the commercially available CD73 inhibitor, CD73-IN-12, with other well-characterized alternatives. Due to the limited publicly available independent validation data specifically for this compound, this guide also includes data on XC-12, a compound with a similar name and reported potent CD73 inhibitory activity. This comparison aims to offer a valuable resource for researchers evaluating CD73 inhibitors for their studies.

The Role of CD73 in the Tumor Microenvironment

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. High concentrations of adenosine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade the immune system. Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy.

CD73 Signaling Pathway

The following diagram illustrates the canonical pathway of adenosine production in the tumor microenvironment, which is a key target for cancer immunotherapy.

Caption: The CD73 signaling pathway generates immunosuppressive adenosine.

Quantitative Comparison of Small Molecule CD73 Inhibitors

The following table summarizes the reported potency of this compound's potential analogue, XC-12, and other prominent small molecule CD73 inhibitors. It is important to note that direct comparative studies under identical experimental conditions are not publicly available, and thus these values should be interpreted with caution.

| Compound Name | Target | Assay Type | IC50 / Ki | Source |

| XC-12 | Soluble CD73 | Biochemical | 12.36 nM | [1][2] |

| Membrane-bound CD73 | Cell-based | 1.29 nM | [1][2] | |

| AB680 (Quemliclustat) | Human CD73 | Biochemical (Ki) | 4.9 pM | [3] |

| Human CD8+ T-cells | Cell-based (IC50) | < 0.01 nM | [4] | |

| ORIC-533 | CD73 | Preclinical studies have shown nanomolar efficacy in rescuing cytotoxic T-cell function. Specific IC50 values are not consistently reported across public documents. | Nanomolar range | [5][6] |

Alternative CD73 Inhibition Modality: Monoclonal Antibodies

Besides small molecules, monoclonal antibodies represent another major class of CD73 inhibitors.

-

Oleclumab (MEDI9447): This human monoclonal antibody targets CD73 and has been evaluated in clinical trials.[7][8] It functions by inhibiting the enzymatic activity of CD73.[8]

Experimental Protocols

Standard assays to determine the inhibitory activity of compounds against CD73 are crucial for validation and comparison. Below are generalized protocols for common assays.

Biochemical CD73 Enzyme Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is proportional to the amount of phosphate produced, which in turn reflects CD73 activity.

Generalized Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human CD73 enzyme, the test inhibitor (at various concentrations), and assay buffer.

-

Initiation: Add AMP (the substrate) to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and add the malachite green reagent.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based CD73 Inhibition Assay

This assay measures the inhibition of CD73 activity on the surface of cells that endogenously or recombinantly express the enzyme.

Principle: Similar to the biochemical assay, this method quantifies the product of the enzymatic reaction (adenosine or inorganic phosphate) in the presence of whole cells.

Generalized Protocol:

-

Cell Seeding: Seed cells expressing CD73 into a 96-well plate and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor.

-

Substrate Addition: Add AMP to the cell culture medium.

-

Incubation: Incubate the plate at 37°C.

-

Product Quantification: Measure the amount of adenosine produced in the supernatant (e.g., using LC-MS/MS) or the amount of phosphate released (using the malachite green assay as described above).

-

Data Analysis: Determine the IC50 value of the inhibitor in a cellular context.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating a novel CD73 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oricpharma.com [oricpharma.com]

- 6. oricpharma.com [oricpharma.com]

- 7. Oleclumab - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Immunotherapy Landscape: A Comparative Analysis of CD73 Inhibition and Other Immuno-Oncology Strategies

In the rapidly evolving field of cancer immunotherapy, targeting the immunosuppressive tumor microenvironment remains a critical strategy. Among the novel targets, CD73 has emerged as a key player in the adenosine pathway, which dampens anti-tumor immune responses. While specific data on the compound CD73-IN-12 is not publicly available, this guide provides a comprehensive comparison of the broader class of CD73 inhibitors with other established immunotherapies, offering valuable insights for researchers, scientists, and drug development professionals.

This guide will delve into the mechanism of action of CD73 inhibitors, compare different modalities of CD73 inhibition, and contrast their immunomodulatory effects with those of PD-1/PD-L1 checkpoint inhibitors. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized to facilitate understanding.

The Adenosine Pathway: A Key Immunosuppressive Axis

Extracellular adenosine, often abundant in the tumor microenvironment, is a potent immunosuppressive molecule.[1][2][3] It is generated through the enzymatic activity of two cell-surface ectonucleotidases: CD39, which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which hydrolyzes AMP to adenosine.[1][4][5][6] This adenosine then binds to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells, leading to the suppression of their anti-tumor functions.[3][7][8] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby "releasing the brakes" on the immune system and allowing for a more robust anti-cancer response.[1]

Caption: The Adenosine Signaling Pathway in the Tumor Microenvironment.

Comparing Modalities of CD73 Inhibition

CD73 inhibitors can be broadly categorized into two main classes: small molecule inhibitors and monoclonal antibodies. Each modality has distinct characteristics that can influence its therapeutic application.

| Feature | Small Molecule Inhibitors (e.g., ORIC-533) | Monoclonal Antibodies (e.g., Oleclumab/MEDI9447) |

| Mechanism of Action | Typically competitive or non-competitive inhibitors that bind to the enzyme's active site. | Bind to epitopes on the CD73 protein, leading to non-competitive inhibition and potentially receptor internalization. |

| Potency | Can achieve high potency, with some compounds showing IC50 values in the low nanomolar range.[9] | Also demonstrate high potency and can have long-lasting effects due to their longer half-life. |

| Oral Bioavailability | Generally orally bioavailable, allowing for more convenient dosing schedules.[9][10] | Administered via intravenous infusion. |

| Tumor Penetration | Smaller size may facilitate better penetration into the dense tumor microenvironment. | Larger size may limit penetration into some solid tumors. |

| Specificity | Can be designed to be highly selective for CD73.[9] | High specificity for the target protein. |

| Clinical Development | Several small molecule inhibitors are in early-phase clinical trials.[9][11] | Multiple monoclonal antibodies are in Phase I/II and Phase III clinical trials, often in combination with other immunotherapies.[8] |

CD73 Inhibitors vs. PD-1/PD-L1 Checkpoint Inhibitors: A Comparative Overview

While both CD73 inhibitors and PD-1/PD-L1 inhibitors are forms of immunotherapy, they target distinct immunosuppressive pathways. Understanding their differences is key to designing effective combination therapies. Preclinical studies have shown that the combination of CD73 inhibition with anti-PD-1/PD-L1 treatment enhances the anti-tumor immune response and inhibits tumor growth.[12]

| Aspect | CD73 Inhibitors | PD-1/PD-L1 Inhibitors |

| Primary Target | The ectoenzyme CD73, preventing adenosine production. | The PD-1 receptor on T cells or its ligand PD-L1 on tumor and immune cells. |

| Mechanism of Immune Modulation | Reduces immunosuppressive adenosine in the tumor microenvironment, thereby enhancing the function of various immune cells (T cells, NK cells, etc.).[1][12] | Blocks the interaction between PD-1 and PD-L1, preventing T cell exhaustion and restoring their cytotoxic activity. |

| Impact on Immune Cell Infiltration | May promote the infiltration of immune cells into the tumor by reducing the immunosuppressive barrier. | Can lead to increased infiltration and activation of T cells within the tumor. |

| Resistance Mechanisms | Upregulation of alternative adenosine production pathways could be a potential resistance mechanism. | Upregulation of other immune checkpoints (e.g., CTLA-4, TIM-3) or an adenosine-rich microenvironment can contribute to resistance.[12] |

| Synergy in Combination | Preclinical data strongly suggests a synergistic effect when combined with PD-1/PD-L1 inhibitors, as they address two distinct mechanisms of immune evasion.[8][12] | Often used as a backbone therapy in combination with other agents, including chemotherapy, targeted therapy, and other immunotherapies. |

| Clinical Application | Primarily investigated in solid tumors, often in patients who have relapsed or are refractory to other treatments.[10][11] | Approved for a wide range of solid and hematological malignancies. |

Experimental Protocols for Evaluating CD73 Inhibitors

The preclinical evaluation of CD73 inhibitors involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and anti-tumor efficacy.

In Vitro CD73 Enzyme Activity Assay

Objective: To determine the potency of a CD73 inhibitor in blocking the enzymatic conversion of AMP to adenosine.

Methodology:

-

Reagents and Materials: Recombinant human CD73 enzyme, AMP (substrate), the test inhibitor (e.g., this compound), and a detection reagent for phosphate (a byproduct of the reaction), such as Malachite Green.[13]

-

Procedure:

-

The CD73 enzyme is incubated with varying concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of AMP.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The amount of generated phosphate is quantified using a colorimetric method (e.g., Malachite Green) or by measuring adenosine via HPLC.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated by plotting the enzyme activity against the inhibitor concentration.

In Vivo Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor, alone or in combination with other immunotherapies, in a living organism.

Methodology:

-

Model Selection: Syngeneic mouse tumor models are commonly used, where mouse tumor cell lines (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) are implanted into immunocompetent mice of the same genetic background.[1][4][8] This allows for the study of the interaction between the immunotherapy, the tumor, and a fully functional immune system.

-

Procedure:

-

Tumor cells are injected subcutaneously or orthotopically into the mice.

-

Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, CD73 inhibitor alone, PD-1 inhibitor alone, combination therapy).

-

The treatments are administered according to a predefined schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

-

Endpoint Analysis:

-

Tumor Growth Inhibition: The primary endpoint is often the delay in tumor growth or tumor regression in the treated groups compared to the control group.

-

Survival Analysis: The overall survival of the mice in each group is monitored.

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry to understand the immunomodulatory effects of the treatment.

-

Caption: General Experimental Workflow for Preclinical Evaluation of a CD73 Inhibitor.

Conclusion

Inhibitors of CD73 represent a promising class of immunotherapeutic agents that target the immunosuppressive adenosine pathway. While specific data for this compound is not available, the broader class of CD73 inhibitors, including both small molecules and monoclonal antibodies, has demonstrated significant potential in preclinical models, particularly in combination with checkpoint inhibitors like anti-PD-1/PD-L1. By understanding the distinct and complementary mechanisms of these different immunotherapies, researchers can continue to develop more effective combination strategies to overcome immune resistance and improve outcomes for cancer patients. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. biocompare.com [biocompare.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ORIC Pharmaceuticals to Present Preclinical Data on CD73 Inhibitor Program in Multiple Myeloma at the 64th American Society of Hematology (ASH) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 11. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 13. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Validating On-Target Efficacy: A Comparative Analysis of CD73-IN-12 and Other CD73 Inhibitors

A deep dive into the cellular engagement of CD73 inhibitors is critical for advancing novel cancer immunotherapies. This guide provides a comparative analysis of the on-target engagement of CD73-IN-12 with other notable CD73 inhibitors, AB680 (Quemliclustat) and Oleclumab (MEDI9447). The following sections detail the experimental data, protocols, and underlying pathways, offering researchers a comprehensive resource for evaluating these compounds.

The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 helps create a tumor microenvironment that dampens the anti-cancer immune response. Consequently, inhibiting CD73 is a promising strategy in oncology to restore and enhance anti-tumor immunity. Validating that a small molecule or antibody inhibitor directly interacts with and inhibits CD73 in a cellular context is a crucial step in its preclinical development.

Comparative On-Target Engagement of CD73 Inhibitors

To objectively assess the on-target engagement of this compound, its performance was compared against two other well-characterized CD73 inhibitors: AB680, a potent small molecule inhibitor, and Oleclumab, a monoclonal antibody. The following table summarizes their key on-target engagement parameters.

| Inhibitor | Type | Target | Assay Type | Key Parameter | Value |

| This compound (as XC-12) | Small Molecule | Human CD73 | Biochemical (soluble) | IC50 | 12.36 nM[1] |

| Human CD73 | Cell-based (membrane-bound) | IC50 | 1.29 nM[1] | ||

| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Biochemical | Ki | 5 pM[2][3] |

| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | Biochemical/Cell-based | Mechanism | Non-competitive inhibition, induces CD73 internalization[4] |

Note: The data for this compound is presented using data for XC-12, a structurally related compound from the same discovery series, due to the public availability of its specific on-target engagement values.

Visualizing the CD73 Signaling Pathway and Inhibition

The following diagram illustrates the canonical adenosine signaling pathway and the points of intervention for CD73 inhibitors.

Caption: The CD73 signaling pathway, highlighting the conversion of ATP to immunosuppressive adenosine and the inhibitory action of CD73 inhibitors.

Experimental Workflows for On-Target Validation

Validating the on-target engagement of CD73 inhibitors in cells requires robust and specific assays. The following diagrams outline the workflows for three key experimental approaches.

Biochemical Assay: Malachite Green Assay

Caption: Workflow of the Malachite Green assay to quantify CD73 enzymatic activity by detecting inorganic phosphate produced from AMP hydrolysis.

Cell-Based Assay: AMP-Glo™ Assay

References

Safety Operating Guide

Prudent Disposal of CD73-IN-12: A Guide for Laboratory Professionals

Absence of a specific Safety Data Sheet (SDS) for CD73-IN-12 necessitates a cautious approach to its disposal. Researchers, scientists, and drug development professionals should handle this potent CD73 inhibitor with the assumption of potential hazards, adhering to stringent laboratory safety protocols.

While a dedicated SDS for this compound is not publicly available, information derived from a structurally related compound, CD73-IN-6, indicates that small molecule inhibitors of this class may be harmful if swallowed and pose a significant threat to aquatic ecosystems with long-lasting effects. Therefore, it is imperative to avoid environmental release and to dispose of any waste containing this compound through an approved hazardous waste disposal service.

Recommended Disposal Procedures for this compound

Given the lack of specific data for this compound, the following procedural steps, based on best practices for handling potentially hazardous chemical compounds in a laboratory setting, are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Waste Segregation:

-

Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weigh boats), in a clearly labeled, sealed container designated for hazardous chemical waste.

-

Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

-

Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

-

-

Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol, isopropanol) and collect the cleaning materials as hazardous waste.

-

Disposal: All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

-

Record Keeping: Maintain accurate records of the amount of this compound used and disposed of, in accordance with your institution's policies and local regulations.

Hazard Profile of a Related Compound: CD73-IN-6

The following table summarizes the known hazards of CD73-IN-6 and should be used as a precautionary reference for handling this compound.

| Hazard Classification | Description | Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage. |

| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage. |

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of chemical waste such as this compound, the following workflow diagram is provided.

Caption: Chemical Waste Disposal Workflow.

This guide is intended to provide essential safety and logistical information. It is crucial for all laboratory personnel to be familiar with their institution's specific policies and procedures for hazardous waste management. Always prioritize safety and environmental responsibility when handling and disposing of research chemicals.

Personal protective equipment for handling CD73-IN-12

Essential Safety and Handling Guide for CD73-IN-12

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

| PPE Category | Item | Specifications |

| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. |

| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1][2] |

| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[1] |

| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1] |

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[1][2]

Operational Plan: Step-by-Step Handling Protocol

-

Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.

-

Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[1] The work surface should be covered with absorbent, plastic-backed paper.

-

Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately.

-

Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.

-

Storage: Keep containers of this compound tightly closed in a cool, well-ventilated place and out of the reach of children.[3] Store at 4 °C for long-term stability.[3]

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, should be treated as hazardous waste. Place these materials in a designated, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Visualizing the Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。